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molecular formula C17H23N3O2 B8623558 tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate

tert-butyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B8623558
M. Wt: 301.4 g/mol
InChI Key: ZVYDFLIZTKFBGG-UHFFFAOYSA-N
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Patent
US09163012B2

Procedure details

tert-Butyl 3-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate (93 mg) was dissolved in CH2Cl2 (3 mL) and 4 M HCl in dioxane (1 mL) was added. The mixture was stirred at rt for 3 h and concentrated to leave 1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole (103 mg) as a red solid. LC-MS Method 1 tR=0.40 min, m/z=202.
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH:11]1[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12]1.Cl>C(Cl)Cl.O1CCOCC1>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH:11]1[CH2:15][CH2:14][NH:13][CH2:12]1

Inputs

Step One
Name
Quantity
93 mg
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2)C2CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)C2CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: CALCULATEDPERCENTYIELD 165.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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